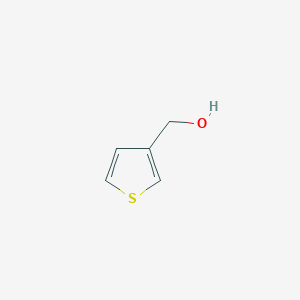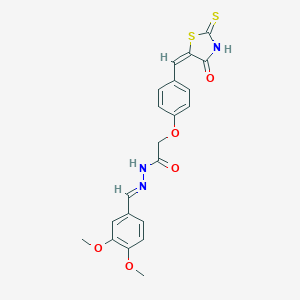
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a chemical compound that is widely used in scientific research. It is commonly referred to as "thioflavin T" and is used as a fluorescent dye to label amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease.
Mecanismo De Acción
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, causing the dye to fluoresce. This allows researchers to visualize and quantify the amount of amyloid fibrils present in a sample.
Efectos Bioquímicos Y Fisiológicos
Thioflavin T has no known biochemical or physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using thioflavin T in lab experiments is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be detected using standard fluorescence microscopy techniques. However, thioflavin T has limitations in that it can only label beta-sheet structures, and it may bind to other non-amyloid structures in certain conditions.
Direcciones Futuras
For thioflavin T research include developing new fluorescent dyes with improved sensitivity and specificity for amyloid fibrils. Additionally, researchers are working to develop new imaging techniques that can visualize amyloid fibrils in vivo, which could lead to earlier diagnosis and treatment of diseases such as Alzheimer's.
Métodos De Síntesis
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3,4-dimethoxybenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
Thioflavin T is primarily used in scientific research to label and detect amyloid fibrils. It has been used to study the aggregation of various proteins, including beta-amyloid, alpha-synuclein, and prion proteins. Thioflavin T is also used in the diagnosis of Alzheimer's disease, as amyloid fibrils are a hallmark of the disease.
Propiedades
Número CAS |
139298-32-1 |
|---|---|
Nombre del producto |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide |
Fórmula molecular |
C21H19N3O5S2 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O5S2/c1-27-16-8-5-14(9-17(16)28-2)11-22-24-19(25)12-29-15-6-3-13(4-7-15)10-18-20(26)23-21(30)31-18/h3-11H,12H2,1-2H3,(H,24,25)(H,23,26,30)/b18-10+,22-11+ |
Clave InChI |
TVTXOCCXVRYRLD-OCJVEPCKSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
Sinónimos |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyli dene-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)


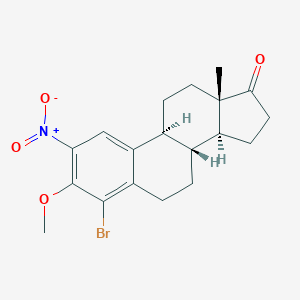
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
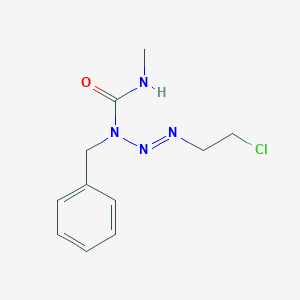
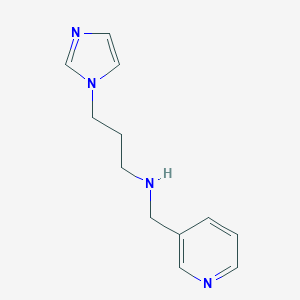
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)

